Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate
Overview
Description
“Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate” is a chemical compound . Its IUPAC name is benzyl 4-[(3-fluoroanilino)methyl]-4-hydroxy-1-piperidinecarboxylate . The compound has a molecular weight of 358.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H23FN2O3/c21-17-7-4-8-18(13-17)22-15-20(25)9-11-23(12-10-20)19(24)26-14-16-5-2-1-3-6-16/h1-8,13,22,25H,9-12,14-15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound has a molecular weight of 358.41 . It is a gum in its physical form . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Scientific Research Applications
Synthesis and Chemical Properties
Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a compound that can be synthesized through various chemical pathways, involving key steps such as lithiation, addition reactions, and cyclization processes. For instance, a scaleable synthesis starting from brominated and aldehyde precursors has been described, involving regioselective nitration and palladium-catalyzed carbonylation steps, showcasing the compound's potential for further modification and application in medicinal chemistry (Boros et al., 2007).
Biological Activity and Drug Development
Compounds structurally related to this compound have been explored for their biological activities, particularly as inhibitors of specific transporters and receptors in the nervous system. For example, research has focused on the synthesis of 4-aryl methoxypiperidinol inhibitors, which show potent binding to the dopamine transporter, indicating potential applications in neuropharmacology and the development of therapeutics for neurological disorders (Lapa et al., 2005).
Structural Modifications for Enhanced Activity
The exploration of structural analogs, such as the replacement of the benzhydrylic oxygen atom with a nitrogen atom in related compounds, has led to the development of new molecules with high potency and selectivity for the dopamine transporter. This suggests the potential of structural modifications in this compound to enhance its biological activity and therapeutic applicability (Dutta et al., 1998).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
benzyl 4-[(4-fluoroanilino)methyl]-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-17-6-8-18(9-7-17)22-15-20(25)10-12-23(13-11-20)19(24)26-14-16-4-2-1-3-5-16/h1-9,22,25H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUNMRJZIXHJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CNC2=CC=C(C=C2)F)O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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